Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride
Description
Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride is a sulfonamide derivative featuring a sulfanone core (S=O) substituted with an imino group (-NH-), a methyl group, and a piperidin-4-yl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it a candidate for pharmaceutical applications, particularly as a precursor in drug synthesis. The piperidin-4-yl group, a six-membered nitrogen-containing ring, may improve bioavailability through enhanced lipophilicity and basicity, which facilitates salt formation and stability in acidic environments.
Properties
Molecular Formula |
C6H15ClN2OS |
|---|---|
Molecular Weight |
198.72 g/mol |
IUPAC Name |
imino-methyl-oxo-piperidin-4-yl-λ6-sulfane;hydrochloride |
InChI |
InChI=1S/C6H14N2OS.ClH/c1-10(7,9)6-2-4-8-5-3-6;/h6-8H,2-5H2,1H3;1H |
InChI Key |
NUNHBCIGDXJBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1CCNCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Imino Group: The imino group is introduced via reactions involving amines and aldehydes or ketones.
Incorporation of the Sulfur Atom: The sulfur atom is introduced through reactions with sulfur-containing reagents, such as thiols or sulfides.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form, typically through reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. The sulfur atom may also play a role in modulating the compound’s activity through redox reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key attributes of Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride with three analogs from recent literature:
*Hypothetical formula based on structural analysis.
†Calculated from inferred formula.
Key Findings and Implications
Substituent Effects on Solubility and Bioactivity
- Piperidin-4-yl vs. 4-Methylphenyl () : Replacing the aromatic 4-methylphenyl group with piperidin-4-yl introduces a basic amine, likely improving aqueous solubility in acidic media (e.g., gastric fluid) due to protonation. The aromatic analog may exhibit higher lipophilicity, favoring blood-brain barrier penetration but reducing solubility .
- Hydroxycyclobutyl vs. However, the rigid cyclobutane ring may reduce conformational flexibility compared to the piperidine moiety, affecting receptor binding .
Salt Form and Stability
- The dihydrochloride salt in ’s compound (vs. the monohydrochloride in the target compound) suggests higher ionic strength and solubility in water. However, additional chloride ions may also increase hygroscopicity, complicating storage .
Hazard Considerations
- ’s compound carries hazards including respiratory and skin irritation (H315, H319, H335).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
